

An In-depth Technical Guide to the Structure and Function of β -Lysine

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Compound of Interest

Compound Name: *beta-Lysine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analysis of **beta-lysine** (β -lysine). It is intended for a technical audience and includes detailed experimental protocols and pathway visualizations to support research and development activities.

Chemical Structure and Properties

β -Lysine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids found in the genetic code for protein synthesis. It is an isomer of the common proteinogenic amino acid α -lysine.

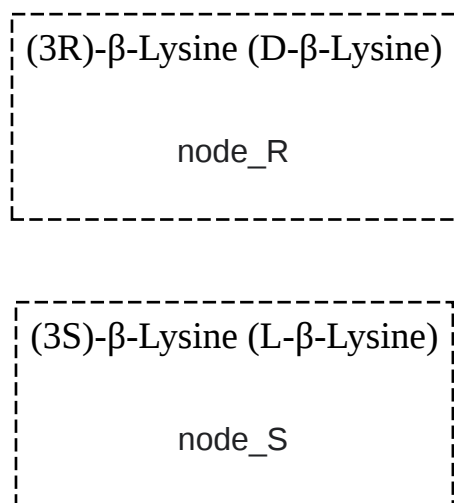
Nomenclature and Identification

The systematic IUPAC name for β -lysine is 3,6-diaminohexanoic acid.^[1] It is distinguished from α -lysine (2,6-diaminohexanoic acid) by the position of the amino group on the carbon backbone relative to the carboxyl group. In β -lysine, the amino group is attached to the beta-carbon (C3), whereas in α -lysine, it is on the alpha-carbon (C2).

Identifier	Value
IUPAC Name	3,6-diaminohexanoic acid[1]
Synonyms	β -Lysine, 3,6-Diaminohexanoate[2]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ [1][2]
CAS Number	4299-56-3 (for the racemic mixture)[2]
PubChem CID	392[1]

Molecular Structure and Stereoisomers

β -Lysine possesses a chiral center at the C3 carbon, giving rise to two enantiomers: (3S)-3,6-diaminohexanoic acid and (3R)-3,6-diaminohexanoic acid. The stereochemistry is crucial for its biological activity and enzymatic synthesis.[3][4] For instance, the enzyme lysine 2,3-aminomutase from *Clostridium subterminale* specifically produces the (S)-stereoisomer.[5]



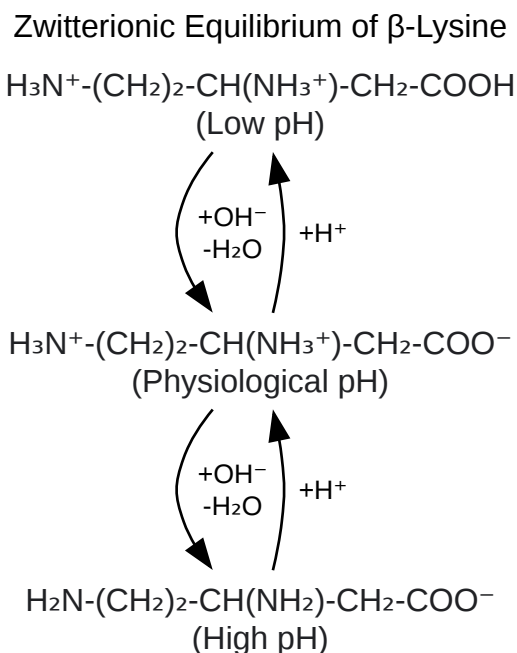
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Caption: 2D structures of the (3S) and (3R) enantiomers of β -lysine.

Zwitterionic Form

Like other amino acids, β -lysine exists predominantly as a zwitterion in aqueous solutions at physiological pH (around 7.4).[6] In this form, the acidic carboxyl group (-COOH) deprotonates

to become a carboxylate group ($-\text{COO}^-$), and the more basic amino groups ($-\text{NH}_2$) protonate to form ammonium groups ($-\text{NH}_3^+$). The overall molecule is electrically neutral.[7]



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Caption: pH-dependent ionization states of β -lysine.

Physicochemical and Structural Data

The following tables summarize key quantitative data for β -lysine.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	146.19 g/mol	[1]
Exact Mass	146.105527694 Da	[1]
pKa ₁ (α-carboxyl)	~4.25	[8]
pKa ₂ (β-amino)	~10.71	[8]
pKa ₃ (ε-amino)	~10.04	[8]
XLogP3	-3.7	[1]

| Topological Polar Surface Area | 89.3 Å² | [\[1\]](#) |

Table 2: Estimated Molecular Geometry Note: Experimentally determined bond lengths and angles for β-lysine are not readily available. The following are standard values for similar chemical environments in amino acids and peptides.

Bond/Angle	Type	Average Value	Reference(s)
C-C	Single Bond	1.52 Å	[9]
C-N	Single Bond	1.47 Å	[10]
C=O	Carbonyl Double Bond	1.25 Å	[10]
C-O	Carbonyl Single Bond	1.32 Å	[11]
N-H	Amine	1.01 Å	[9]
C-H	Alkane	1.09 Å	[9]
N-C-C	Angle	~110°	[9]

| C-C-C | Angle | ~112° | [\[9\]](#) |

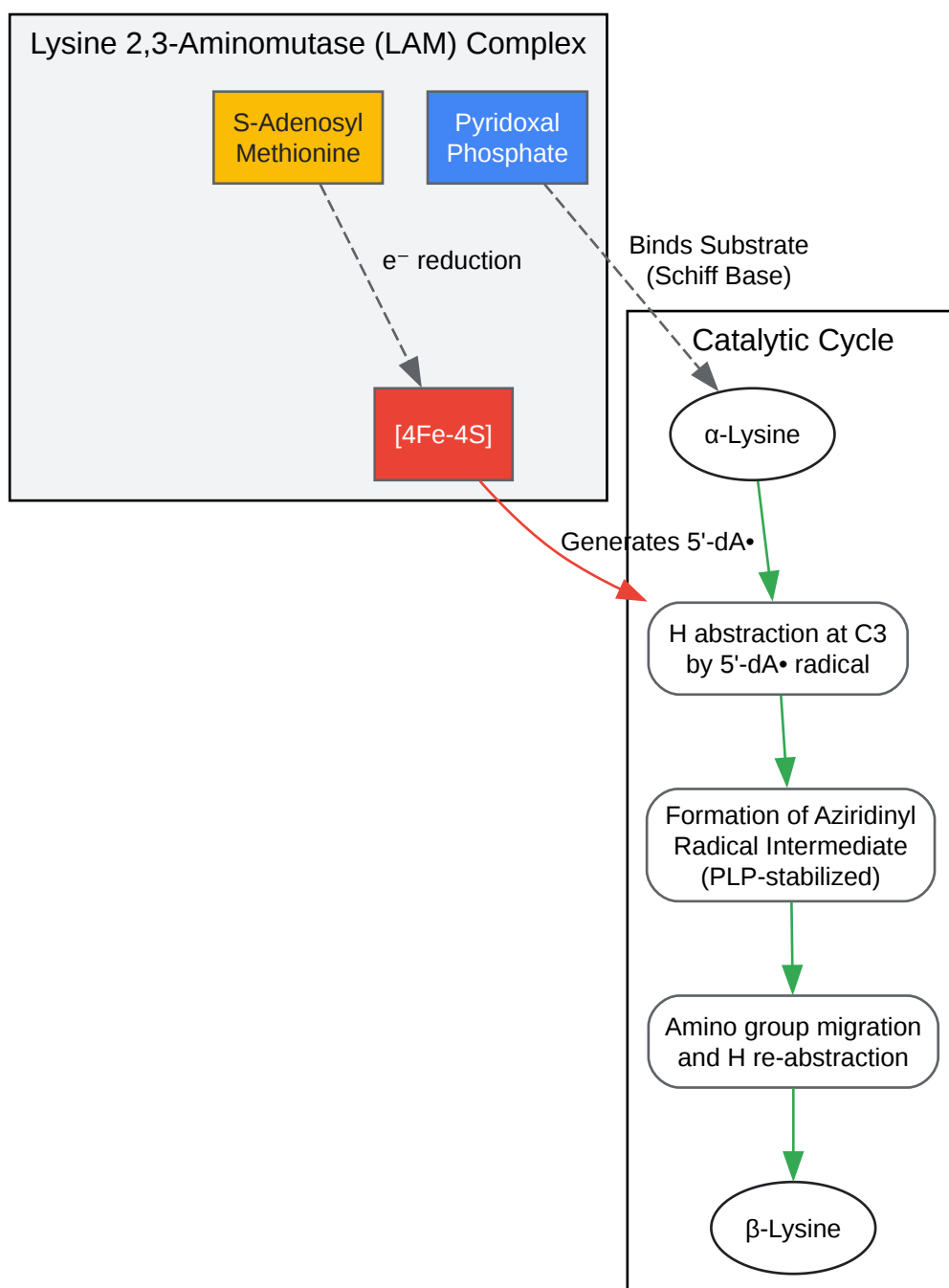
Biosynthesis and Biological Role

Enzymatic Synthesis via Lysine 2,3-Aminomutase

β -Lysine is synthesized in certain bacteria, such as *Clostridium subterminale*, from α -lysine through an intramolecular rearrangement catalyzed by the enzyme Lysine 2,3-aminomutase (LAM).[1][3] This enzyme is a member of the radical S-Adenosylmethionine (SAM) superfamily.[1] The reaction mechanism involves the interchange of the amino group from the C2 position of α -lysine with a hydrogen atom from the C3 position.[3][4]

The catalytic cycle requires several cofactors:

- S-Adenosylmethionine (SAM): Generates a 5'-deoxyadenosyl radical to initiate the reaction.[1]
- [4Fe-4S] Cluster: Essential for the reductive cleavage of SAM to form the radical.[1]
- Pyridoxal Phosphate (PLP): Binds to the lysine substrate, forming a Schiff base that stabilizes radical intermediates.[1]
- Zinc (Zn^{2+}): Plays a structural role in the enzyme.[1]



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Caption: Biosynthetic pathway of β -lysine from α -lysine via Lysine 2,3-aminomutase.

Biological Function

β -Lysine and its derivatives serve various biological functions. In certain methanogenic archaea, N ϵ -acetyl- β -lysine acts as a compatible solute, accumulating in the cytoplasm to protect cells from osmotic stress in high-salinity environments.[12] Furthermore, polymers of lysine, such as ϵ -poly-L-lysine, exhibit potent antimicrobial activity.[13][14] The cationic nature of these molecules allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis.[13] While the direct antibacterial action of monomeric β -lysine is less documented, it is a key component of these larger antimicrobial structures.

Experimental Protocols

Fermentative Production of β -Lysine

β -Lysine can be produced by cultivating recombinant microorganisms engineered to overexpress the lysine 2,3-aminomutase gene.[15]

Methodology:

- **Strain Construction:** A suitable host organism (e.g., *Escherichia coli* or *Corynebacterium glutamicum*) is genetically engineered. This involves introducing and deregulating the gene for lysine 2,3-aminomutase (e.g., *kamA*). To increase the precursor pool, genes in the α -lysine biosynthetic pathway (e.g., aspartokinase, dihydrodipicolinate synthase) may also be deregulated.[15]
- **Culture Conditions:** The recombinant microorganism is cultivated in a suitable fermentation medium rich in carbon sources (e.g., glucose), nitrogen sources, and essential minerals. The culture is maintained at an optimal temperature and pH for growth and enzyme activity.
- **Induction:** Expression of the aminomutase gene is induced at an appropriate point during cultivation, often by adding an inducer like IPTG if an inducible promoter is used.
- **Harvesting and Extraction:** After a sufficient fermentation period, the cells are harvested. The β -lysine product, which may be present in the culture supernatant or within the cells, is then separated from the biomass.
- **Purification:** The crude extract is purified using techniques such as ion-exchange chromatography and crystallization to isolate pure β -lysine.

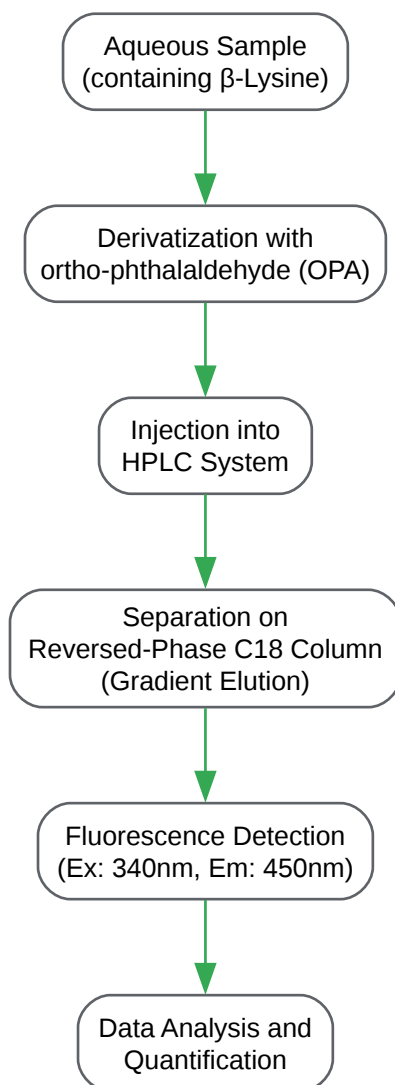
Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying β -lysine, particularly from its isomer α -lysine.[\[16\]](#)

Methodology:

- Sample Preparation and Derivatization:
 - Prepare aqueous samples containing the amino acids.
 - To enhance detection by UV or fluorescence detectors, derivatize the primary amino groups. A common reagent is ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol), which rapidly forms a highly fluorescent isoindole derivative.[\[16\]](#)
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size).
 - Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).[\[17\]](#)
 - Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[\[17\]](#)
 - Gradient Elution: Start with a low percentage of Mobile Phase B, and create a linear gradient to increase the organic content over the run. This will effectively separate the more polar non-derivatized components from the hydrophobic OPA-derivatives of the amino acids. A typical gradient might run from 5% to 70% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for OPA derivatives.
- Quantification:
 - Run a series of known concentrations of a β -lysine standard to generate a calibration curve.

- Integrate the peak area corresponding to the β -lysine derivative in the sample chromatogram and quantify the concentration using the calibration curve.



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Caption: General workflow for the HPLC analysis of β -lysine.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of β -lysine.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified β -lysine sample in 0.5-0.6 mL of a deuterated solvent, typically deuterium oxide (D_2O), as it readily dissolves amino acids and exchanges with labile protons ($-NH_2$, $-COOH$), simplifying the spectrum.
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire a one-dimensional (1D) 1H NMR spectrum. This will show distinct signals for the protons on the carbon backbone.
 - Acquire a 1D ^{13}C NMR spectrum to identify the chemical environments of the six carbon atoms.
 - For complete structural assignment, acquire two-dimensional (2D) spectra:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
- Spectral Interpretation:
 - Assign the peaks in the spectra based on their chemical shifts, coupling patterns (for 1H), and correlations in the 2D spectra to confirm the 3,6-diaminohexanoic acid structure. The chemical shifts will differ significantly from those of α -lysine, providing a clear method of differentiation.

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